molecular formula C8H8INO4 B8372156 1,5-Dimethoxy-2-iodo-4-nitrobenzene

1,5-Dimethoxy-2-iodo-4-nitrobenzene

Cat. No.: B8372156
M. Wt: 309.06 g/mol
InChI Key: CUZGLTCGJFTYLD-UHFFFAOYSA-N
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Description

1,5-Dimethoxy-2-iodo-4-nitrobenzene is an aromatic compound characterized by the presence of iodine, methoxy, and nitro functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dimethoxy-2-iodo-4-nitrobenzene can be synthesized through a multi-step process starting from 2,4-dimethoxybenzoic acid. The key steps involve nitration, iodination, and subsequent purification. The nitration of 2,4-dimethoxybenzoic acid is typically achieved using nitric acid in acetic acid, resulting in the formation of 2,4-dimethoxy-5-nitrobenzoic acid. This intermediate is then subjected to decarboxylative iodination using iodine and a suitable oxidizing agent, such as potassium iodate, to yield 1-iodo-2,4-dimethoxy-5-nitrobenzene .

Industrial Production Methods

Industrial production of 1-iodo-2,4-dimethoxy-5-nitrobenzene may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow processes and the use of heterogeneous catalysts could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethoxy-2-iodo-4-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nitration: Nitric acid and sulfuric acid.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Reduction: 1-Amino-2,4-dimethoxy-5-nitrobenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-iodo-2,4-dimethoxy-5-nitrobenzene depends on the specific application and the chemical reactions it undergoes. In electrophilic aromatic substitution reactions, the methoxy groups activate the benzene ring towards electrophiles, while the nitro group deactivates it. The iodine atom can participate in substitution reactions, where it is replaced by other nucleophiles .

Properties

Molecular Formula

C8H8INO4

Molecular Weight

309.06 g/mol

IUPAC Name

1-iodo-2,4-dimethoxy-5-nitrobenzene

InChI

InChI=1S/C8H8INO4/c1-13-7-4-8(14-2)6(10(11)12)3-5(7)9/h3-4H,1-2H3

InChI Key

CUZGLTCGJFTYLD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1[N+](=O)[O-])I)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 2,4-dimethoxy-nitrobenzene (1.0 g) in glacial acetic acid (30 mL) is added benzyltrimethylammonium dichloroiodate (1.90 g) and anhydrous zinc chloride (1.0 g) and the mixture is stirred at room temperature under an atmosphere of argon. Additional benzyltrimethylammonium dichloroiodate (0.4 g) is added after 5 hours and again after 24 hours. Additional zinc chloride (0.5 g) and glacial acetic acid (15 mL) is added after 24 hours. The mixture is permitted to stir at room temperature for 3 days and is then filtered, diluted with 5% aqueous sodium bisulfite, and extracted three times with ethyl acetate. These pooled organic extracts are washed successively with 5% aqueous sodium bisulfite, saturated aqueous sodium chloride, then dried over anhydrous magnesium sulfate. After removal of the solvent under reduced pressure the residue is triturated with hexanes to provide the desired product as a pale yellow solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
catalyst
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 2,4-dimethoxy-nitrobenzene (1.0 g) in glacial acetic acid (30 mL) is added benzyltrimethylammonium dichloroiodate (1.90 g) and anhydrous zinc chloride (1.0 g) and the mixture is stirred at room temperature under an atmosphere of argon. Additional benzyltrimethylammonium dichlorolodate (0.4 g) is added after 5 hours and again after 24 hours. Additional zinc chloride (0.5 g) and glacial acetic acid (15 mL) is added after 24 hours. The mixture is permitted to stir at room temperature for 3 days and is then filtered, diluted with 5% aqueous sodium bisulfite, and extracted three times with ethyl acetate. These pooled organic extracts are washed successively with 5% aqueous sodium bisulfite, saturated aqueous sodium chloride, then dried over anhydrous magnesium sulfate. After removal of the solvent under reduced pressure the residue is triturated with hexanes to provide the desired product as a pale yellow solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
catalyst
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Three

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